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Compound of Interest

Compound Name:
1-(4-Bromo-3-

hydroxyphenyl)ethanone

CAS No.: 73898-22-3

Cat. No.: B3029653

Get Quote

Executive Summary
In the landscape of modern organic synthesis and drug discovery, polyfunctionalized aromatic

building blocks are critical for the rapid assembly of complex molecular architectures. 4'-Bromo-

3'-hydroxyacetophenone (IUPAC: 1-(4-Bromo-3-hydroxyphenyl)ethanone) represents a

highly versatile scaffold characterized by three distinct, orthogonally reactive functional groups:

an acetyl moiety, a phenolic hydroxyl, and an aryl bromide.

As a Senior Application Scientist, I approach this compound not merely as a static chemical

entity, but as a dynamic system of electronic "push-pull" interactions. The strategic positioning

of these functional groups allows for highly regioselective modifications, making it an

indispensable intermediate in the synthesis of bioactive chalcones, pyrazoline derivatives, and

targeted enzyme inhibitors[1]. This guide deconstructs the structural causality, physicochemical

properties, and field-proven derivatization protocols for this compound.
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Core Compound Identity & Physicochemical
Properties
Understanding the baseline quantitative data is the first step in designing robust experimental

workflows. The table below consolidates the critical physicochemical parameters required for

stoichiometric calculations, phase separations, and analytical validation[2].
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Property Value
Causality / Practical
Significance

IUPAC Name
1-(4-Bromo-3-

hydroxyphenyl)ethanone

Standardized nomenclature

defining the exact

regiochemistry of the aromatic

ring.

CAS Number 73898-22-3

Unique identifier essential for

procurement and spectral

database cross-referencing[2].

Molecular Formula C₈H₇BrO₂

Dictates the exact mass and

the distinct isotopic distribution

pattern in mass

spectrometry[2].

Molecular Weight 215.04 g/mol

Represents the average

atomic mass; essential for

precise stoichiometric scaling

in synthesis[2].

Exact Mass (Monoisotopic) 213.96294 Da

Calculated for the ⁷⁹Br isotope;

critical for High-Resolution

Mass Spectrometry (HRMS)

validation[2].

Predicted Density ~1.586 g/cm³

High density due to the heavy

bromine atom; influences

phase separation behavior

during liquid-liquid

extraction[2].

Predicted Boiling Point 122–123 °C

Indicates the thermal stability

limits, guiding the selection of

reaction temperatures and

purification methods[2].

Structural Analysis & Causality in Reactivity
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The synthetic utility of 4'-Bromo-3'-hydroxyacetophenone is dictated by the electronic cross-talk

between its substituents:

The Acetyl Group (Position 1): Acts as an electron-withdrawing group via resonance,

deactivating the ring while providing an acidic

-methyl group primed for base-catalyzed enolization.

The Hydroxyl Group (Position 3): A strongly electron-donating group. Its ortho-relationship to

the bromine atom creates localized steric hindrance but also offers a handle for O-alkylation

or protection (e.g., as a silyl ether) to modulate the solubility of the compound.

The Bromo Group (Position 4): Positioned para to the acetyl group, the C-Br bond is

electronically activated for oxidative addition. The electron-withdrawing nature of the para-

acetyl group lowers the electron density at the C-Br bond, significantly accelerating

palladium-catalyzed cross-coupling reactions[3].

This specific substitution pattern allows chemists to perform orthogonal reactions without

complex protecting-group strategies, provided the reaction conditions are carefully tuned.

Divergent Synthetic Pathways
The diagram below maps the logical flow of orthogonal functionalization, demonstrating how

specific catalytic or reagent choices isolate the reactivity of a single functional group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b583125
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4'-Bromo-3'-hydroxyacetophenone
(CAS: 73898-22-3)

Acetyl Reactivity
(Aldol Condensation)

 Base/Acid

Bromo Reactivity
(Pd-Catalyzed Coupling)

 Pd(0) Catalyst

Hydroxyl Reactivity
(O-Alkylation)

 Alkyl Halide/Base

Chalcones & Pyrazolines
(Bioactive Scaffolds)

Biaryl Derivatives
(Targeted Inhibitors)

Aryl Ethers
(Steric/Electronic Tuning)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways of 4'-Bromo-3'-hydroxyacetophenone.

Field-Proven Experimental Protocols
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To ensure scientific integrity, the following methodologies are designed as self-validating

systems. Every step includes an observable or analytical feedback loop to confirm causality

and reaction progress[4].

Protocol A: Synthesis of Chalcone Derivatives via
Claisen-Schmidt Condensation
Objective: Chemoselective functionalization of the acetyl group while leaving the aryl bromide

intact.

Preparation: Dissolve 4'-Bromo-3'-hydroxyacetophenone (1.0 eq) and an aryl aldehyde (1.1

eq) in anhydrous ethanol (0.5 M concentration).

Enolate Formation (Causality): Cool the mixture to 0 °C. Add an aqueous solution of 10%

NaOH dropwise. Causality: The base deprotonates the

-protons of the acetyl group. Maintaining 0 °C is critical to suppress the Cannizzaro reaction
of the aldehyde and prevent unwanted self-condensation.

Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. The

enolate attacks the aldehyde, followed by an E1cB dehydration driven by the thermodynamic

stability of the resulting conjugated system.

Self-Validation Check: The reaction validates itself visually. The disruption of the isolated

-systems into a fully extended conjugated

-unsaturated ketone results in a stark color change, typically precipitating as a vibrant yellow
or orange solid. Analytically, High-Performance Liquid Chromatography (HPLC) coupled with
a UV detector will confirm a significant bathochromic (red) shift in the

(e.g., shifting from ~270 nm to >320 nm)[4].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling
Objective: Selective C-C bond formation at the bromo position without interfering with the free

hydroxyl group.
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System Assembly: In an oven-dried Schlenk flask, combine 4'-Bromo-3'-

hydroxyacetophenone (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 1,4-

dioxane/water (4:1) mixture.

Mechanistic Control (Causality):Why 3.0 equivalents of base? The free phenolic hydroxyl

group is acidic and will consume 1.0 equivalent of the base. The excess ensures sufficient

carbonate remains to activate the boronic acid via the formation of a nucleophilic boronate

complex, which is mandatory for the transmetalation step.

Catalysis: Degas the solvent mixture via argon sparging for 15 minutes to prevent catalyst

oxidation. Add Pd(PPh₃)₄ (0.05 eq) and heat to 90 °C for 12 hours.

Self-Validation Check: This protocol utilizes the bromine isotope signature as an absolute

internal validation mechanism. In the starting material, Mass Spectrometry (LC-MS) displays

a distinct 1:1 doublet at

214/216 due to the natural abundance of ⁷⁹Br and ⁸¹Br[2]. The successful cross-coupling is
definitively confirmed when this isotopic doublet completely disappears, replaced by a single
product mass peak, proving the total cleavage of the C-Br bond[4].

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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